3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol -

3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Catalog Number: EVT-4012144
CAS Number:
Molecular Formula: C16H11ClF3N3O2
Molecular Weight: 369.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its analogs is described in the context of discovering riboflavin synthase inhibitors []. While the specific steps for this compound are not detailed in the provided abstracts, the general approach likely involves reactions of substituted hydrazines with appropriate trifluoromethylated building blocks, similar to the methods described for other pyrazole derivatives [].

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the inhibition of riboflavin synthase []. Molecular modeling studies suggest that two molecules of this inhibitor bind to the active site of the enzyme. The binding is stabilized by π-π stacking interactions between the benzene rings of adjacent ligand molecules. By inhibiting riboflavin synthase, this compound disrupts the biosynthesis of riboflavin, an essential enzyme cofactor, leading to antibacterial effects.

Applications

The primary application of 3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol investigated in the reviewed research is as an antibiotic agent, specifically targeting Mycobacterium tuberculosis []. This compound exhibits promising activity against both replicating and non-replicating persistent phenotypes of the bacteria.

    Compound Description: This compound served as a high-throughput screening (HTS) hit, demonstrating moderate inhibition against both Mycobacterium tuberculosis and Escherichia coli riboflavin synthases []. It displayed a Kis of 8.7 μM against M. tuberculosis riboflavin synthase and exhibited moderate antibiotic activity against both replicating and nonreplicating persistent phenotypes of M. tuberculosis []. Molecular modeling studies suggest that two molecules of this inhibitor bind to the enzyme's active site, with binding stabilized by stacking interactions between the benzene rings of adjacent ligands [].

    Compound Description: This analog emerged as the most potent antibiotic within its series, exhibiting minimum inhibitory concentrations (MICs) of 36.6 μM and 48.9 μM against replicating and nonreplicating M. tuberculosis phenotypes, respectively [].

(3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

    Compound Description: This molecule demonstrated promising binding affinity for human butyrylcholinesterase (BuChE) in virtual screening studies []. Molecular dynamics simulations indicated interactions with 19 residues in the BuChE binding site, with nine of those residues aligning with the interactions observed in a reference complex (PDB ID 5DYW) []. This compound adhered to ADMET (absorption, distribution, metabolism, excretion, and toxicity) requirements, suggesting potential as a lead for developing BuChE inhibitors for Alzheimer's disease treatment [].

Properties

Product Name

3-(4-chlorophenyl)-1-(3-pyridinylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

IUPAC Name

[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

Molecular Formula

C16H11ClF3N3O2

Molecular Weight

369.72 g/mol

InChI

InChI=1S/C16H11ClF3N3O2/c17-12-5-3-10(4-6-12)13-8-15(25,16(18,19)20)23(22-13)14(24)11-2-1-7-21-9-11/h1-7,9,25H,8H2

InChI Key

AGTAPLPEWPVXCN-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CN=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.